molecular formula C12H7BrFNO3 B13913238 5-Bromo-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid

5-Bromo-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid

Cat. No.: B13913238
M. Wt: 312.09 g/mol
InChI Key: XAFVIFVNMJQQGP-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid is a synthetic organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5-position and a fluorophenyl group at the 1-position of the pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine precursor followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the bromine or fluorophenyl groups, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antiproliferative effects against cancer cells.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid include other brominated and fluorinated pyridine derivatives, such as:

  • 5-Bromo-2-fluoropyridine
  • 4-Fluoro-3-bromopyridine
  • 5-Bromo-1-(4-chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H7BrFNO3

Molecular Weight

312.09 g/mol

IUPAC Name

5-bromo-1-(4-fluorophenyl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C12H7BrFNO3/c13-7-5-10(12(17)18)11(16)15(6-7)9-3-1-8(14)2-4-9/h1-6H,(H,17,18)

InChI Key

XAFVIFVNMJQQGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=C(C2=O)C(=O)O)Br)F

Origin of Product

United States

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